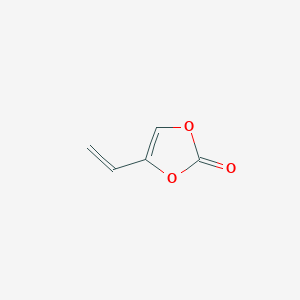
4-Ethenyl-2H-1,3-dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-2H-1,3-dioxol-2-one is a chemical compound with the molecular formula C5H4O3. It is a cyclic carbonate derivative and is known for its unique structure, which includes a five-membered ring containing two oxygen atoms and an ethenyl group attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2H-1,3-dioxol-2-one typically involves the reaction of ethylene carbonate with acetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the use of vinylene carbonate as a starting material, which undergoes a series of chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
4-Ethenyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized products .
科学研究应用
4-Ethenyl-2H-1,3-dioxol-2-one has several scientific research applications:
作用机制
The mechanism of action of 4-Ethenyl-2H-1,3-dioxol-2-one involves its ability to undergo polymerization and form stable complexes with other molecules. The ethenyl group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. Additionally, the cyclic carbonate structure allows for interactions with various molecular targets, including enzymes and receptors, which can modulate their activity .
相似化合物的比较
Similar Compounds
Vinylene Carbonate: Similar in structure but lacks the ethenyl group.
Ethylene Carbonate: Contains a similar cyclic carbonate structure but without the ethenyl group.
4,5-Dimethyl-1,3-dioxol-2-one: A derivative with methyl groups instead of the ethenyl group.
Uniqueness
4-Ethenyl-2H-1,3-dioxol-2-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and allows for the formation of a wide range of functionalized derivatives. This makes it a valuable compound in synthetic chemistry and materials science .
属性
CAS 编号 |
866552-04-7 |
|---|---|
分子式 |
C5H4O3 |
分子量 |
112.08 g/mol |
IUPAC 名称 |
4-ethenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h2-3H,1H2 |
InChI 键 |
CANNDADZLNCIIA-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
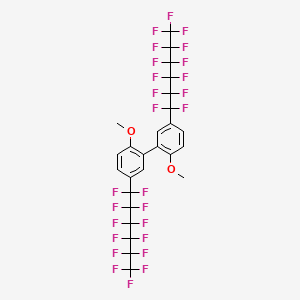
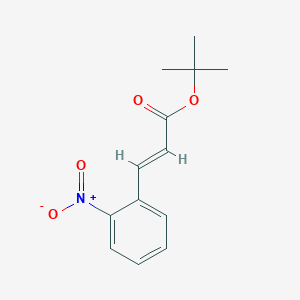
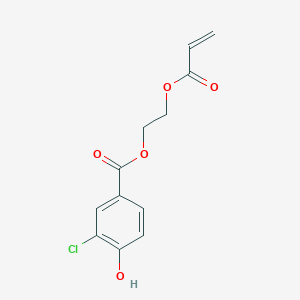
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
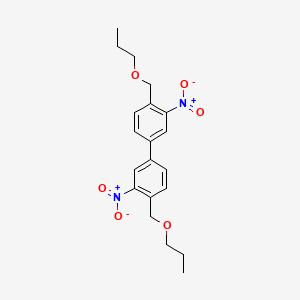

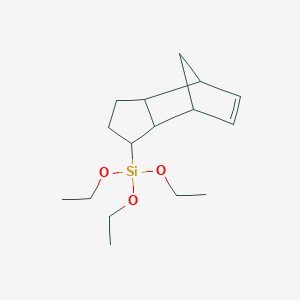
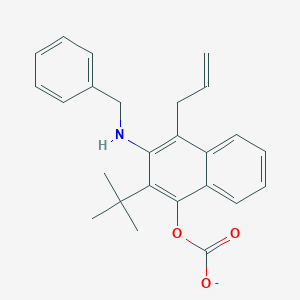
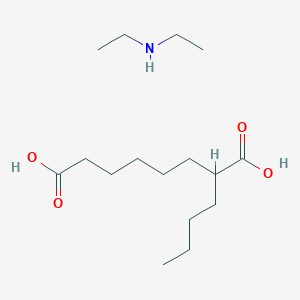
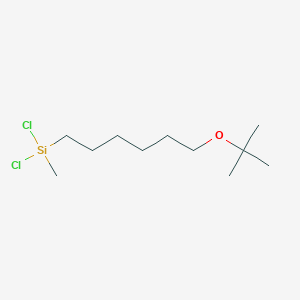
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
